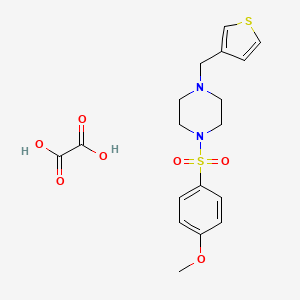![molecular formula C17H26N2O8S B3939492 1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid](/img/structure/B3939492.png)
1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and an ethylsulfonyl group, combined with oxalic acid.
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the 3,4-Dimethoxyphenylmethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent to form 3,4-dimethoxyphenylmethanol.
Piperazine Substitution: The 3,4-dimethoxyphenylmethanol is then reacted with piperazine under appropriate conditions to form the piperazine derivative.
Ethylsulfonylation: The piperazine derivative is further reacted with ethylsulfonyl chloride to introduce the ethylsulfonyl group.
Oxalic Acid Addition: Finally, the compound is combined with oxalic acid to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a sulfide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxalic acid component.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and cardiovascular conditions.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethylsulfonyl group may play a role in enhancing the compound’s binding affinity and specificity, while the piperazine ring provides structural rigidity.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the piperazine and ethylsulfonyl components, resulting in different chemical properties and biological activities.
3,4-Dimethoxyphenylpropionic acid: Another related compound, which differs in its functional groups and overall structure, leading to distinct reactivity and applications.
The unique combination of functional groups in 1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine imparts specific chemical and biological properties that distinguish it from these similar compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.C2H2O4/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-5-6-14(20-2)15(11-13)21-3;3-1(4)2(5)6/h5-6,11H,4,7-10,12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSYAYYJTYTUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate](/img/structure/B3939421.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B3939424.png)
![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)

![17-[4-Methyl-1-oxo-1-(piperidin-1-yl)pentan-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B3939458.png)



![2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-OXO-2-(1-PYRROLIDINYL)ETHYL]BENZAMIDE](/img/structure/B3939483.png)

![3-butyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3939491.png)

![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)
